molecular formula C7H8BrNO4 B6182656 ethyl 5-bromo-4-methoxy-1,2-oxazole-3-carboxylate CAS No. 2731007-80-8

ethyl 5-bromo-4-methoxy-1,2-oxazole-3-carboxylate

Cat. No.: B6182656
CAS No.: 2731007-80-8
M. Wt: 250
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-4-methoxy-1,2-oxazole-3-carboxylate is a heterocyclic compound that contains an oxazole ring substituted with bromine, methoxy, and ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-4-methoxy-1,2-oxazole-3-carboxylate typically involves the bromination of a suitable oxazole precursor followed by esterification. One common method involves the bromination of 4-methoxy-1,2-oxazole-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting brominated intermediate is then esterified with ethanol in the presence of a dehydrating agent like sulfuric acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-methoxy-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding 4-methoxy-1,2-oxazole-3-carboxylate.

    Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 5-bromo-4-oxo-1,2-oxazole-3-carboxylate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of 5-substituted-4-methoxy-1,2-oxazole-3-carboxylates.

    Reduction: Formation of 4-methoxy-1,2-oxazole-3-carboxylate.

    Oxidation: Formation of 5-bromo-4-oxo-1,2-oxazole-3-carboxylate.

Scientific Research Applications

Ethyl 5-bromo-4-methoxy-1,2-oxazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as antimicrobial, antiviral, and anticancer agents.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Material Science: It is utilized in the development of novel materials with unique electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-4-methoxy-1,2-oxazole-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The bromine atom and the oxazole ring can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with the target molecules, leading to modulation of their activity.

Comparison with Similar Compounds

Ethyl 5-bromo-4-methoxy-1,2-oxazole-3-carboxylate can be compared with other similar compounds such as:

    Ethyl 5-chloro-4-methoxy-1,2-oxazole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    Ethyl 5-bromo-4-hydroxy-1,2-oxazole-3-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group, which can affect the compound’s solubility and reactivity.

    Ethyl 5-bromo-4-methoxy-1,2-thiazole-3-carboxylate: Similar structure but with a thiazole ring instead of an oxazole ring, leading to different electronic properties and reactivity.

This compound stands out due to its unique combination of substituents and the oxazole ring, which confer specific chemical and biological properties.

Properties

CAS No.

2731007-80-8

Molecular Formula

C7H8BrNO4

Molecular Weight

250

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.